molecular formula C18H17ClN4O B13361739 1-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13361739
M. Wt: 340.8 g/mol
InChI Key: NZDBSXRXDZMQQF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,6-dimethylaniline to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The final product is obtained after purification and recrystallization. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A widely used antifungal agent with a similar triazole ring structure.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against resistant fungal strains.

    Posaconazole: Used for the treatment of invasive fungal infections.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-11-6-4-7-12(2)16(11)21-18(24)17-20-13(3)23(22-17)15-9-5-8-14(19)10-15/h4-10H,1-3H3,(H,21,24)

InChI Key

NZDBSXRXDZMQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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